molecular formula C17H23NO2 B11611938 (2,4,6-Trimethylcyclohex-3-en-1-yl)methyl phenylcarbamate CAS No. 5359-83-1

(2,4,6-Trimethylcyclohex-3-en-1-yl)methyl phenylcarbamate

Cat. No.: B11611938
CAS No.: 5359-83-1
M. Wt: 273.37 g/mol
InChI Key: WRTSBCJINMXFGX-UHFFFAOYSA-N
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Description

(2,4,6-Trimethylcyclohex-3-en-1-yl)methyl phenylcarbamate is an organic compound that features a cyclohexene ring substituted with three methyl groups and a phenylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trimethylcyclohex-3-en-1-yl)methyl phenylcarbamate typically involves the reaction of (2,4,6-Trimethylcyclohex-3-en-1-yl)methanol with phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trimethylcyclohex-3-en-1-yl)methyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2,4,6-Trimethylcyclohex-3-en-1-yl)methyl phenylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,4,6-Trimethylcyclohex-3-en-1-yl)methyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2,4,6-Trimethylcyclohex-3-en-1-yl)methyl carbamate
  • (2,4,6-Trimethylcyclohex-3-en-1-yl)methyl phenylurethane
  • (2,4,6-Trimethylcyclohex-3-en-1-yl)methyl phenylcarbamate derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a cyclohexene ring and a phenylcarbamate group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

5359-83-1

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

(2,4,6-trimethylcyclohex-3-en-1-yl)methyl N-phenylcarbamate

InChI

InChI=1S/C17H23NO2/c1-12-9-13(2)16(14(3)10-12)11-20-17(19)18-15-7-5-4-6-8-15/h4-9,13-14,16H,10-11H2,1-3H3,(H,18,19)

InChI Key

WRTSBCJINMXFGX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(C1COC(=O)NC2=CC=CC=C2)C)C

Origin of Product

United States

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